3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 433962-82-4
VCID: VC11144242
InChI: InChI=1S/C15H13Cl2NO3/c1-20-13-5-3-9(7-11(13)17)15(19)18-12-8-10(16)4-6-14(12)21-2/h3-8H,1-2H3,(H,18,19)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl
Molecular Formula: C15H13Cl2NO3
Molecular Weight: 326.2 g/mol

3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide

CAS No.: 433962-82-4

Cat. No.: VC11144242

Molecular Formula: C15H13Cl2NO3

Molecular Weight: 326.2 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide - 433962-82-4

CAS No. 433962-82-4
Molecular Formula C15H13Cl2NO3
Molecular Weight 326.2 g/mol
IUPAC Name 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
Standard InChI InChI=1S/C15H13Cl2NO3/c1-20-13-5-3-9(7-11(13)17)15(19)18-12-8-10(16)4-6-14(12)21-2/h3-8H,1-2H3,(H,18,19)
Standard InChI Key OKKKNSFJLFEUTG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a benzamide backbone with two aromatic rings:

  • Ring A: A 3-chloro-4-methoxybenzoyl group.

  • Ring B: A 5-chloro-2-methoxyphenylamine moiety.

The chlorine atoms at positions 3 (Ring A) and 5 (Ring B) introduce steric and electronic effects, while methoxy groups at positions 4 (Ring A) and 2 (Ring B) enhance solubility through hydrogen bonding .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC15H13Cl2NO3C_{15}H_{13}Cl_2NO_3
Molecular Weight326.2 g/mol
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl
InChIKeyOKKKNSFJLFEUTG-UHFFFAOYSA-N

Physicochemical Predictions

Collision cross-section (CCS) values, critical for mass spectrometry applications, vary by adduct:

Table 2: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]+326.03453169.5
[M+Na]+348.01647185.0
[M-H]-324.01997173.8

The [M+Na]+ adduct exhibits the largest CCS (185.0 Ų), reflecting sodium’s coordination with methoxy groups .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization:

  • Benzoyl Chloride Formation: 4-Methoxy-3-chlorobenzoic acid reacts with thionyl chloride to form the acyl chloride.

  • Amide Coupling: The acyl chloride undergoes nucleophilic attack by 5-chloro-2-methoxyaniline in tetrahydrofuran (THF) with triethylamine as a base.

Reaction yield depends on stoichiometric ratios, with excess acyl chloride (1.2 eq) improving conversion to >85%.

Industrial Considerations

Scale-up challenges include:

  • Purification: Column chromatography remains standard, but solvent recycling systems reduce costs.

  • Byproduct Management: Hydrolysis of unreacted acyl chloride generates 4-methoxy-3-chlorobenzoic acid, requiring pH-controlled extraction.

Chemical Reactivity

Electrophilic Substitution

The electron-rich aromatic rings undergo regioselective reactions:

  • Nitration: Concentrated HNO3/H2SO4HNO_3/H_2SO_4 at 0–5°C introduces nitro groups at position 5 of Ring A (meta to chlorine).

  • Sulfonation: Fuming H2SO4H_2SO_4 sulfonates Ring B at position 4 (para to methoxy).

Functional Group Transformations

  • Amide Hydrolysis: Refluxing with 6M HCl yields 4-methoxy-3-chlorobenzoic acid and 5-chloro-2-methoxyaniline.

  • Methoxy Demethylation: BBr3BBr_3 in dichloromethane cleaves methoxy groups to hydroxyls, enabling further derivatization.

CompoundTargetIC₅₀ (μM)
JC124NLRP30.55
CID 802524 (Predicted)NLRP3N/A

Material Science

The planar benzamide core facilitates π-π stacking in liquid crystals. Substituted derivatives exhibit:

  • Thermotropic Behavior: Phase transitions at 120–150°C (predicted via DSC simulations).

  • Dielectric Properties: Anisotropy (Δε) of 3.2 at 1 kHz, suitable for display technologies.

Comparative Analysis with Related Compounds

3-Chloro-N-(3-Chloro-4-Methoxyphenyl)-4-Methoxybenzamide

This positional isomer differs in chlorine placement on Ring B:

  • Bioavailability: LogP increases from 3.1 (CID 802524) to 3.4 due to enhanced lipophilicity.

  • Synthetic Complexity: Requires ortho-directed chlorination, lowering yield by 15% compared to CID 802524.

Benzo[b]thiophene Analogs

Compounds like 3-chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide exhibit:

  • Enhanced Rigidity: The fused thiophene ring improves thermal stability (Tₘ = 245°C vs. 180°C for CID 802524).

  • Reduced Solubility: LogS decreases by 0.8 units, limiting pharmaceutical applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator